REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].Br[CH2:10][CH:11]([CH2:16][CH3:17])[CH2:12][CH2:13][CH2:14][CH3:15].[OH-].[K+].[CH2:20]([CH:22]([CH2:25][CH2:26][CH2:27][CH3:28])[CH2:23]O)[CH3:21]>O>[CH2:16]([CH:11]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:10][O:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][CH2:23][CH:22]([CH2:20][CH3:21])[CH2:25][CH2:26][CH2:27][CH3:28])=[CH:4][CH:3]=1)[CH3:17] |f:2.3|
|
Name
|
|
Quantity
|
37.9 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
132.7 g
|
Type
|
reactant
|
Smiles
|
BrCC(CCCC)CC
|
Name
|
|
Quantity
|
49.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
IMS
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
53.1 g
|
Type
|
reactant
|
Smiles
|
BrCC(CCCC)CC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
IMS
|
Quantity
|
310 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
reaction progress by HPLC
|
Type
|
TEMPERATURE
|
Details
|
then heated for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
then evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow oil
|
Type
|
WASH
|
Details
|
eluting with 50/50 dichloromethane/hexane
|
Type
|
CUSTOM
|
Details
|
to give two product fractions
|
Type
|
CUSTOM
|
Details
|
The second fraction is evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(COC1=CC=C(C=C1)OCC(CCCC)CC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.4 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |